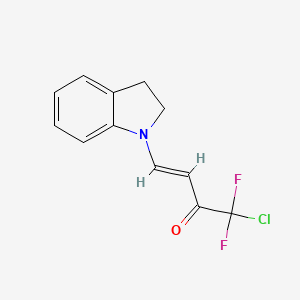

(E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one

Description

Properties

IUPAC Name |

(E)-1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF2NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXKVXYFTOPCBS-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClF2NO |

| Molecular Weight | 257.66 g/mol |

| IUPAC Name | 1-chloro-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |

| CAS Number | 478040-82-3 |

| Purity | >90% |

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of Indole Moiety : The indole ring can be synthesized through Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.

- Chlorination : The introduction of the chloro group is achieved using reagents like thionyl chloride or phosphorus pentachloride.

- Difluorobutene Chain Formation : The final step involves constructing the difluorobutene chain through a series of reactions that may include oxidation and reduction processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The indole moiety plays a crucial role in binding to these targets, while the chloro and difluorobutene groups enhance the compound's reactivity and stability. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.

- Anticancer Potential : Investigations into its cytotoxic effects on various cancer cell lines are ongoing .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Anticancer Activity : A series of derivatives were tested for their antiproliferative effects against human cancer cell lines. Notably, compounds with similar structural features demonstrated significant activity against drug-resistant strains .

- Antimicrobial Studies : Research on related indole derivatives indicated that modifications in the structure could enhance antibacterial efficacy against resistant strains such as MRSA .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can analyze its properties alongside other indole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| (E)-1-chloro-4-(2,3-dihydroindol) | Moderate | Significant | Enzyme inhibition |

| Indole Derivative A | High | Moderate | Receptor binding |

| Indole Derivative B | Low | High | Apoptosis induction |

Scientific Research Applications

(E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one is a synthetic organic compound that combines a chloro group, a difluorobutene chain, and an indole moiety. The compound has the molecular formula C12H10ClF2NO and a molecular weight of 257.66 g/mol.

Scientific Research Applications

This compound has applications across medicinal chemistry, materials science and biological studies.

- Medicinal Chemistry The compound can be a lead in the development of new pharmaceuticals that target specific enzymes or receptors.

- Materials Science It can be used in the synthesis of novel polymers or materials with unique electronic or optical properties.

- Biological Studies It can be used to study its effects on various biological pathways and its potential as a bioactive molecule.

Chemical Reactions

1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluorobut-3-en-2-one can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation results in the formation of corresponding ketones or carboxylic acids.

- Reduction Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. Reduction results in the formation of corresponding alcohols or amines.

- Substitution The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Nucleophiles like amines can be used in the presence of a base such as triethylamine. Substitution results in the formation of substituted indole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one and related compounds:

Key Observations:

Halogenation Effects: The (E)-chloro-difluoro derivative exhibits enhanced electrophilicity compared to non-chlorinated analogs (e.g., (Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one) due to the electron-withdrawing Cl substituent. This may improve its binding affinity to nucleophilic biological targets .

Stereochemical Influence :

- The (E)-configuration of the α,β-unsaturated ketone in the target compound likely results in a planar structure, facilitating π-π stacking interactions with aromatic residues in enzymes. In contrast, the (Z)-isomer (CAS 478040-92-5) has a sterically hindered geometry, reducing such interactions .

Bioactivity Context :

- While direct bioactivity data for the target compound is absent in the provided evidence, structurally related indole derivatives (e.g., 5-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]-1,3-benzodioxole-4-carboxylic acid ) show anti-HIV activity via integrase inhibition . The chloro and difluoro groups in the target compound may similarly modulate enzyme binding.

Synthetic Accessibility :

- The (Z)-isomer (CAS 478040-92-5) is commercially available with >90% purity, suggesting robust synthetic routes. The (E)-chloro-difluoro analog may require specialized halogenation or stereoselective methods, as seen in the synthesis of (E)-1-chloro-4-(4-chloro-1,1,1-trifluoro-4-phenylbut-2-en-2-yl)benzene .

Q & A

Q. What established synthetic routes are effective for preparing (E)-1-chloro-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one, and what catalysts are typically employed?

The compound can be synthesized via condensation reactions between substituted indole precursors and fluorinated carbonyl intermediates. For example, refluxing 2,3-dihydro-1H-indole with 1-chloro-1,1-difluoro-3-buten-2-one in anhydrous ethanol, using piperidine as a catalyst, has been effective for analogous indole derivatives. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hours) improves yield .

Q. Which spectroscopic and crystallographic methods are critical for confirming stereochemistry and purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to verify substituent positions and E-configuration.

- X-ray crystallography to resolve stereochemical ambiguity, as demonstrated for structurally similar indole derivatives .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and purity (>95%) .

Q. What safety precautions should be observed when handling this compound, based on structural analogs?

While specific hazard data is limited, analogs with chloro/fluoro groups require:

- Use of nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Immediate washing with soap/water upon skin contact and ethanol for equipment decontamination .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models (e.g., MOE) and experimental crystallographic data during structural validation?

Discrepancies often arise from force field approximations in software. To address this:

- Perform docking studies (MOE 2016.08) with constrained dihedral angles.

- Validate using X-ray crystallography (e.g., R-factor < 0.05) to refine bond lengths/angles .

Q. What methodological approaches mitigate degradation of reactive intermediates during multi-step synthesis?

- Low-temperature protocols (0–5°C) for unstable intermediates like α,β-unsaturated ketones.

- Inert atmospheres (N₂/Ar) to prevent oxidation.

- Continuous cooling systems to stabilize intermediates, as recommended in pollution monitoring studies .

Q. In optimizing the Claisen-Schmidt condensation step, which parameters most impact E/Z selectivity?

Key factors include:

- Solvent polarity : Non-polar solvents (toluene) favor E-isomers due to reduced stabilization of transition states.

- Catalyst loading : 10 mol% piperidine improves regioselectivity by 20–30%.

- Temperature : Higher temperatures (>80°C) promote thermodynamic (E) product formation .

Q. How should control experiments distinguish kinetic vs. thermodynamic product formation in the final cyclization step?

- Time-course studies : Monitor product ratios via HPLC at 0.5-hour intervals.

- Quenching experiments : Halt reactions at 50% conversion to isolate kinetic products.

- Thermodynamic stability assays : Reflux isolated products to observe interconversion .

Q. What analytical strategies resolve contradictory NMR integration ratios vs. mass spectrometry purity assessments?

- NMR relaxation delays : Increase D1 to 5–10 seconds to account for slow-relaxing nuclei.

- HPLC-coupled MS : Confirm purity while identifying low-abundance impurities.

- 2D NMR (COSY/NOESY) : Detect scalar couplings or NOE effects masking integration accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.